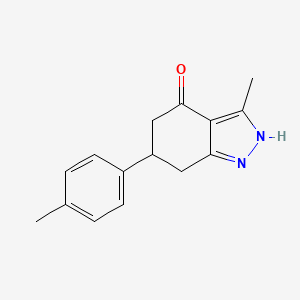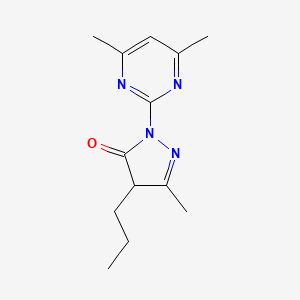![molecular formula C25H21N3O6 B5298038 benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, also known as BNBAG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BNBAG is a derivative of glycine and has been extensively studied for its biological activity and mechanism of action.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its antiproliferative and pro-apoptotic effects, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may be due to its ability to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is its potent anticancer activity, which makes it a promising candidate for drug development. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is also relatively easy to synthesize, and can be produced in large quantities. However, there are also some limitations associated with the use of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may have off-target effects that could complicate the interpretation of experimental data.
Orientations Futures
There are several future directions for research on benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. One area of interest is the development of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate-based anticancer drugs. Further studies are needed to optimize the synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate and to identify the most promising derivatives for drug development. Another area of interest is the elucidation of the mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, which could provide insights into the development of novel cancer therapies. Additionally, further studies are needed to investigate the potential applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in other areas of biomedical research, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate involves a multi-step process that starts with the reaction of benzyl glycinate with benzoyl chloride to form benzyl N-benzoyl glycinate. This intermediate product is then reacted with 3-nitrophenylacrylic acid to produce benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been optimized to improve yield and purity, and various modifications to the synthesis method have been proposed in the literature.
Applications De Recherche Scientifique
Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been investigated for its potential applications in a wide range of scientific research areas, including cancer research, neuroscience, and drug discovery. One of the most promising applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is in the development of novel anticancer drugs. Studies have shown that benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
benzyl 2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-23(34-17-18-8-3-1-4-9-18)16-26-25(31)22(27-24(30)20-11-5-2-6-12-20)15-19-10-7-13-21(14-19)28(32)33/h1-15H,16-17H2,(H,26,31)(H,27,30)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZIAKIAFLKRJQ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![1-ethyl-N-{2-[(2-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5298006.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)

![4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)